molecular formula C7H11N3OS B029034 (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol CAS No. 17759-30-7

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No. B029034
CAS RN: 17759-30-7
M. Wt: 185.25 g/mol
InChI Key: NXNGLEYSIAXGCL-UHFFFAOYSA-N
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Patent
US09340514B2

Procedure details

A suspension of (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (3.1 g, 16.73 mmol) and manganese dioxide (7.27 g, 83.67 mmol) in DCM (40 mL) was stirred at room temperature for 12 hours. The resulting precipitate was filtered off, and the filtrate was concentrated to give 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (2.8 g, 91%) as a yellowish solid. MS (ES+) C7H9N3OS requires: 183. found: 184 [M+H]+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.27 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:8]([CH2:9][OH:10])=[CH:7][N:6]=[C:5]([S:11][CH3:12])[N:4]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][NH:2][C:3]1[C:8]([CH:9]=[O:10])=[CH:7][N:6]=[C:5]([S:11][CH3:12])[N:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
CNC1=NC(=NC=C1CO)SC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7.27 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CNC1=NC(=NC=C1C=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.